In-Depth Technical Guide: 5-Fluoro-2-methylpyrimidine-4,6-diol (CAS No. 1598-63-6)
In-Depth Technical Guide: 5-Fluoro-2-methylpyrimidine-4,6-diol (CAS No. 1598-63-6)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-Fluoro-2-methylpyrimidine-4,6-diol, a fluorinated pyrimidine derivative of interest in medicinal chemistry and drug development. This document details its chemical identity, physical properties, a plausible synthetic route, and its potential biological significance based on the known activities of related fluoropyrimidine compounds.
Chemical Identity and Properties
5-Fluoro-2-methylpyrimidine-4,6-diol is a heterocyclic organic compound. Its structure features a pyrimidine ring substituted with a fluorine atom, a methyl group, and two hydroxyl groups. The presence of the highly electronegative fluorine atom can significantly influence the molecule's chemical and biological properties.
Table 1: Physicochemical Properties of 5-Fluoro-2-methylpyrimidine-4,6-diol
| Property | Value | Source |
| CAS Number | 1598-63-6 | [1][2] |
| Molecular Formula | C₅H₅FN₂O₂ | |
| Molecular Weight | 144.10 g/mol | |
| IUPAC Name | 5-fluoro-2-methylpyrimidine-4,6-diol | ChemDraw |
| Synonyms | 5-Fluoro-4,6-dihydroxy-2-methylpyrimidine, NSC 33038 |
Synthesis and Experimental Protocols
A detailed experimental protocol for the synthesis of 5-Fluoro-2-methylpyrimidine-4,6-diol is not widely published. However, a plausible synthetic pathway can be proposed based on established chemical transformations of pyrimidine derivatives. The synthesis would likely involve two key steps: the synthesis of the precursor 2-methylpyrimidine-4,6-diol, followed by direct fluorination.
Step 1: Synthesis of 2-methylpyrimidine-4,6-diol (Precursor)
A common method for the synthesis of 4,6-dihydroxypyrimidines is the condensation of a malonic ester with an amidine. In this case, diethyl malonate would be reacted with acetamidine hydrochloride in the presence of a base, such as sodium ethoxide.
Experimental Protocol (Hypothetical):
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Reaction Setup: A solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol in a round-bottom flask equipped with a reflux condenser and a dropping funnel, under an inert atmosphere (e.g., nitrogen or argon).
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Addition of Reactants: A mixture of acetamidine hydrochloride and diethyl malonate is added portion-wise to the sodium ethoxide solution with stirring.
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Reaction Conditions: The reaction mixture is heated to reflux and maintained at this temperature for several hours to ensure the completion of the condensation reaction.
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Work-up and Isolation: After cooling, the reaction mixture is acidified with a mineral acid (e.g., hydrochloric acid) to precipitate the product. The resulting solid is collected by filtration, washed with cold water, and then with a small amount of cold ethanol.
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Purification: The crude 2-methylpyrimidine-4,6-diol can be purified by recrystallization from a suitable solvent, such as water or ethanol, to yield the pure precursor.
Step 2: Direct Fluorination of 2-methylpyrimidine-4,6-diol
The introduction of a fluorine atom at the 5-position of the pyrimidine ring can be achieved through electrophilic fluorination. A common reagent for this transformation is Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)).
Experimental Protocol (Hypothetical):
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Reaction Setup: The precursor, 2-methylpyrimidine-4,6-diol, is dissolved in a suitable polar aprotic solvent, such as acetonitrile or N,N-dimethylformamide (DMF), in a reaction vessel under an inert atmosphere.
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Addition of Fluorinating Agent: Selectfluor® is added to the solution in a portion-wise manner at room temperature or slightly elevated temperature, with vigorous stirring.
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Reaction Monitoring: The progress of the reaction is monitored by an appropriate analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Work-up and Isolation: Upon completion of the reaction, the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.
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Purification: The crude 5-Fluoro-2-methylpyrimidine-4,6-diol is purified using column chromatography on silica gel with a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure product.
Spectral Data (Predicted)
Table 2: Predicted Spectral Data for 5-Fluoro-2-methylpyrimidine-4,6-diol
| Technique | Predicted Key Features |
| ¹H NMR | - A singlet for the methyl (CH₃) protons. - Broad singlets for the hydroxyl (OH) protons, which are exchangeable with D₂O. |
| ¹³C NMR | - A signal for the methyl carbon. - Signals for the pyrimidine ring carbons, with the carbon attached to the fluorine atom showing a characteristic large coupling constant (¹JCF). |
| Mass Spec. (EI) | - A molecular ion peak (M⁺) corresponding to the molecular weight (144.10). - Fragmentation patterns involving the loss of small neutral molecules such as CO, HCN, or CH₃CN. |
| FTIR | - A broad absorption band in the region of 3200-3500 cm⁻¹ corresponding to the O-H stretching of the hydroxyl groups. - C=O stretching vibrations around 1650-1700 cm⁻¹. - C-F stretching vibration in the fingerprint region (around 1000-1200 cm⁻¹). - C-H stretching of the methyl group around 2900-3000 cm⁻¹. |
Biological Significance and Potential Signaling Pathways
Fluorinated pyrimidines are a well-established class of antimetabolite drugs used in cancer chemotherapy. The most famous example is 5-fluorouracil (5-FU). The biological activity of these compounds generally stems from their intracellular conversion to active metabolites that interfere with DNA and RNA synthesis.
It is plausible that 5-Fluoro-2-methylpyrimidine-4,6-diol could act as a prodrug or exhibit its own intrinsic activity through similar mechanisms. The primary mode of action for many fluoropyrimidines is the inhibition of thymidylate synthase (TS), a key enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA replication.
The proposed mechanism of action would involve the intracellular conversion of 5-Fluoro-2-methylpyrimidine-4,6-diol to its corresponding nucleotide, 5-fluoro-2'-deoxyuridine monophosphate (FdUMP). FdUMP then forms a stable ternary complex with thymidylate synthase and the cofactor N⁵,N¹⁰-methylenetetrahydrofolate, leading to the inhibition of the enzyme and subsequent disruption of DNA synthesis.
